molecular formula C27H30N6O4 B11039396 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide

Cat. No.: B11039396
M. Wt: 502.6 g/mol
InChI Key: MYOIGENDKZLVFT-UHFFFAOYSA-N
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Description

N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE is a complex organic compound that features multiple functional groups, including benzoate, pyrimidine, and indole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,5-dimethoxybenzoic acid, 4,6-dimethyl-2-pyrimidinamine, and 5-methoxyindole. These intermediates are then coupled through a series of reactions, including acylation, amidation, and guanylation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the conditions employed. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE
  • N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE

Uniqueness

The uniqueness of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H30N6O4

Molecular Weight

502.6 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C27H30N6O4/c1-16-10-17(2)31-27(30-16)33-26(32-25(34)19-11-21(36-4)13-22(12-19)37-5)28-9-8-18-15-29-24-7-6-20(35-3)14-23(18)24/h6-7,10-15,29H,8-9H2,1-5H3,(H2,28,30,31,32,33,34)

InChI Key

MYOIGENDKZLVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC(=CC(=C4)OC)OC)C

Origin of Product

United States

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